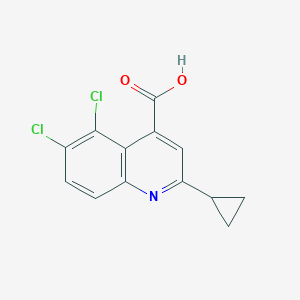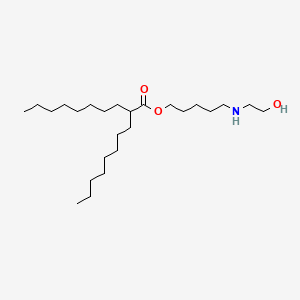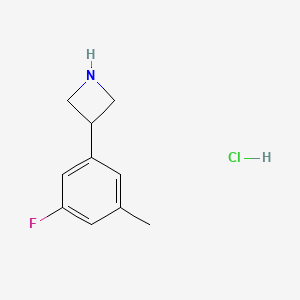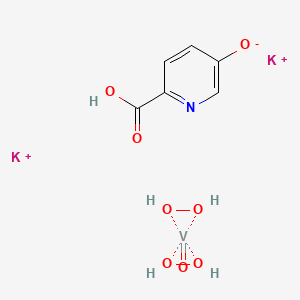
Bisperoxovanadium(HOpic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisperoxovanadium(HOpic) is a chemical compound known for its potent inhibitory effects on phosphatase and tensin homolog (PTEN), a tumor suppressor phosphatase involved in cell cycle regulation. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in neuroprotection and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisperoxovanadium(HOpic) is synthesized through a series of chemical reactions involving vanadium and organic ligands. The synthesis typically involves the reaction of vanadium pentoxide with hydrogen peroxide to form peroxovanadium complexes. These complexes are then reacted with picolinic acid to yield Bisperoxovanadium(HOpic) .
Industrial Production Methods
While specific industrial production methods for Bisperoxovanadium(HOpic) are not extensively documented, the synthesis generally follows the laboratory-scale procedures with adjustments for larger-scale production. This involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bisperoxovanadium(HOpic) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of vanadium in different oxidation states.
Reduction: It can also undergo reduction reactions, particularly in biological systems where it interacts with cellular components.
Substitution: The ligand exchange reactions are common, where the picolinic acid ligand can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Ligand exchange reactions often involve the use of different organic acids or bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while reduction reactions may produce lower oxidation state vanadium species .
Scientific Research Applications
Bisperoxovanadium(HOpic) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its redox properties.
Biology: The compound is studied for its effects on cellular signaling pathways, particularly those involving PTEN and PI3K/Akt pathways
Medicine: Bisperoxovanadium(HOpic) has shown potential in neuroprotection, cancer treatment, and protection against ischemic injuries
Mechanism of Action
Bisperoxovanadium(HOpic) exerts its effects primarily through the inhibition of PTEN. By inhibiting PTEN, the compound enhances the PI3K/Akt signaling pathway, which promotes cell survival and proliferation. This mechanism is particularly beneficial in protecting neurons from ischemic damage and in promoting the survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bisperoxovanadium(pic): Another bisperoxovanadium compound with similar PTEN inhibitory effects.
Bisperoxovanadium(phen): Known for its neuroprotective properties.
Bisperoxovanadium(bipy): Studied for its anticancer potential
Uniqueness
Bisperoxovanadium(HOpic) stands out due to its high selectivity for PTEN inhibition and its ability to enhance both PI3K/Akt and MAPK/ERK signaling pathways. This dual pathway activation makes it particularly effective in promoting cell survival and migration, which is beneficial in both neuroprotection and cancer treatment .
Properties
Molecular Formula |
C6H8K2NO8V+ |
|---|---|
Molecular Weight |
351.27 g/mol |
IUPAC Name |
dipotassium;6-carboxypyridin-3-olate;hydrogen peroxide;oxovanadium |
InChI |
InChI=1S/C6H5NO3.2K.2H2O2.O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;;/q;2*+1;;;;/p-1 |
InChI Key |
JTNIABQIEWJHPW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1[O-])C(=O)O.OO.OO.O=[V].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


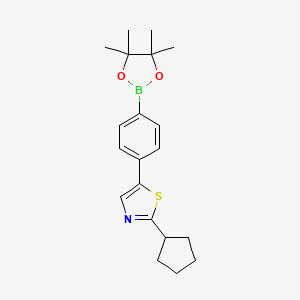
![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)
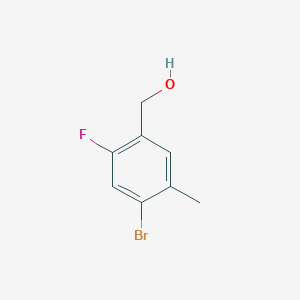
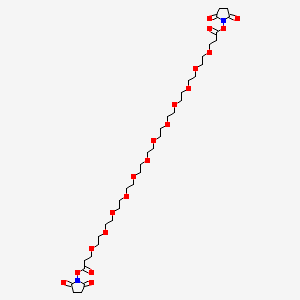
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)
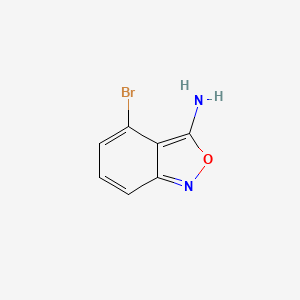
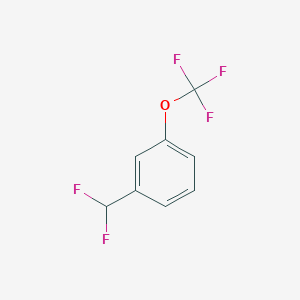
![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
